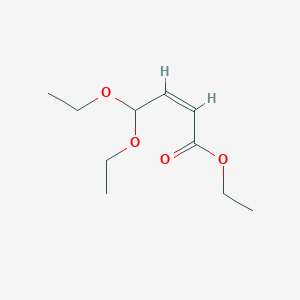

ethyl (Z)-4,4-diethoxybut-2-enoate

Description

Properties

CAS No. |

10602-40-1 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

ethyl (Z)-4,4-diethoxybut-2-enoate |

InChI |

InChI=1S/C10H18O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h7-8,10H,4-6H2,1-3H3/b8-7- |

InChI Key |

KVCGYYRCFAZDCV-FPLPWBNLSA-N |

Isomeric SMILES |

CCOC(/C=C\C(=O)OCC)OCC |

Canonical SMILES |

CCOC(C=CC(=O)OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Z)-4,4-diethoxybut-2-enoate belongs to a class of α,β-unsaturated esters with structural analogs differing in substituents, stereochemistry, or functional groups. Below is a comparative analysis with key analogs:

Ethyl (E)-4,4-Diethoxybut-2-enoate

- Structural Difference : E-configuration at the C2–C3 double bond.

- Reactivity : The E-isomer exhibits reduced steric hindrance, leading to faster reaction kinetics in Michael additions but lower selectivity in cycloadditions compared to the Z-isomer.

- Stability : The Z-isomer is more thermodynamically stable due to reduced steric clash between the ethoxy groups and ester moiety.

Ethyl 4,4-Dimethoxybut-2-enoate

- Structural Difference : Methoxy (-OCH₃) groups replace ethoxy (-OCH₂CH₃) at C3.

- Solubility: Dimethoxy analogs have lower solubility in non-polar solvents due to reduced alkyl chain length.

- Electronic Effects: Methoxy groups are stronger electron donors, increasing the electrophilicity of the α,β-unsaturated system, which accelerates reactions like nucleophilic conjugate additions.

Ethyl 3-Hydroxy-3-methylbutanoate (from , Figure 4A)

- Structural Difference : Saturated ester with a hydroxyl and methyl branch at C3 instead of a conjugated double bond and diethoxy groups.

- Applications : Used in flavoring agents (e.g., fruity esters) rather than synthesis intermediates. Lacks the electrophilic reactivity of α,β-unsaturated systems .

Ethyl 4,4'-Dichlorobenzilate (from )

- Structural Difference : Aromatic chlorinated substituents instead of aliphatic ethoxy groups.

- Applications: Functions as a pesticide (chlorobenzilate), contrasting with the synthetic utility of this compound .

Table 1: Comparative Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₈O₄ | 202.25 | α,β-unsaturated ester, diethoxy | Electrophilic additions | Organic synthesis |

| Ethyl (E)-4,4-diethoxybut-2-enoate | C₁₀H₁₈O₄ | 202.25 | α,β-unsaturated ester, diethoxy | Faster Michael additions | Catalysis studies |

| Ethyl 4,4-dimethoxybut-2-enoate | C₈H₁₄O₄ | 174.19 | α,β-unsaturated ester, dimethoxy | Enhanced electrophilicity | Polymer chemistry |

| Ethyl 3-hydroxy-3-methylbutanoate | C₇H₁₂O₃ | 144.17 | Saturated ester, hydroxyl | Hydrolysis, esterification | Flavoring agents |

| Ethyl 4,4'-dichlorobenzilate | C₁₆H₁₄Cl₂O₃ | 325.19 | Aromatic, chlorinated ester | Acaricidal activity | Pesticide formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.